molecular formula C24H51O3P B13955620 Bis(2-ethylhexyl) octylphosphonate CAS No. 52894-02-7

Bis(2-ethylhexyl) octylphosphonate

Cat. No.: B13955620
CAS No.: 52894-02-7
M. Wt: 418.6 g/mol
InChI Key: ALVKGSGIVCHADB-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) octylphosphonate is a mixed phosphonate compound characterized by two distinct substituents: an octyl group directly bonded to the phosphorus atom and two 2-ethylhexyl groups attached via oxygen atoms. Its molecular formula is C₂₄H₅₁O₃P, with a molecular weight of 414.64 g/mol. The compound is synthesized through a one-pot reaction involving dioctylzinc and phosphoryl chloride, followed by quenching with excess 2-ethylhexanol. This method yields the product efficiently, with comparable yields (~75–80%) to trioctylphosphonate derivatives .

Key properties include high thermal stability and lipophilicity due to its branched alkyl chains. It is primarily used in industrial applications such as solvent extraction processes for metal ions and as a stabilizer in polymer formulations.

Properties

CAS No.

52894-02-7

Molecular Formula

C24H51O3P

Molecular Weight

418.6 g/mol

IUPAC Name

1-[bis(2-ethylhexoxy)phosphoryl]octane

InChI

InChI=1S/C24H51O3P/c1-6-11-14-15-16-17-20-28(25,26-21-23(9-4)18-12-7-2)27-22-24(10-5)19-13-8-3/h23-24H,6-22H2,1-5H3

InChI Key

ALVKGSGIVCHADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(OCC(CC)CCCC)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Parameters and Yields from Patent Examples

Parameter Example 1 Example 2 Example 3
AlCl3 (kg) 100 100 100
1-ethyl-3-methylimidazole sulphonate (kg) 0.1 0.2 0.5
NH4VO3 (kg) 0.01 0.03 0.05
Phosphorus oxychloride (kg) 100 100 100
Catalyst added (kg) 2 0.1 5
2-Ethylhexanol (kg) 170 127 212
Temperature during addition (°C) 5 0 10
Addition time (hours) 0.9 0.5 1.5
Stirring time after addition (hours) 2 3 1
Reaction temperature (°C) 60 40 70
NaOH concentration (%) 30 20 60
NaOH amount (kg) 3 2 5
Final reaction temperature (°C) 85 80 90
Final reaction time (hours) 1.5 3 1

This method benefits from the high Lewis acidity of the composite catalyst, improving yield and selectivity of the di-(2-ethylhexyl) phosphoric acid ester product.

One-Pot Synthesis via Organometallic Reagents and Phosphoryl Chloride

A research study on the selective substitution of phosphoryl chloride (POCl3) with organometallic reagents provides a complementary synthetic route to this compound:

  • Step 1: Dioctylzinc reacts with phosphoryl chloride to form an intermediate phosphinic chloride.

  • Step 2: The intermediate is quenched with an excess of 2-ethylhexanol at low temperature (below 0 °C), in the presence of pyridine to neutralize HCl formed.

  • Outcome: This one-pot procedure yields this compound in moderate yields, although phosphonates synthesized by this method are generally less stable and isolated in lower yields compared to phosphinates.

  • Scope: The method is versatile and allows synthesis of mixed phosphonates with different alkyl substituents on phosphorus and oxygen atoms.

Reaction Scheme Summary

Reactants Conditions Product Yield (%)
Dioctylzinc + POCl3 Reaction at <0 °C, then quench with 2-ethylhexanol + pyridine This compound Moderate (~50-60%)

This approach demonstrates a selective disubstitution on POCl3 and is useful for producing phosphonates with branched alkyl groups such as 2-ethylhexyl.

Comparative Analysis of Preparation Methods

Feature Catalytic Phosphorus Oxychloride Method (Patent) Organometallic One-Pot Method (Research)
Starting materials Phosphorus oxychloride, 2-ethylhexanol Phosphoryl chloride, dioctylzinc, 2-ethylhexanol
Catalyst Composite catalyst (AlCl3, imidazole sulphonate, NH4VO3) Pyridine as HCl scavenger
Reaction conditions Multi-step temperature control (0–90 °C), NaOH neutralization Low temperature (<0 °C) quench, room temp stirring
Yield High yield, suitable for industrial scale Moderate yield, suitable for laboratory scale
Product stability High Lower stability of phosphonates
Purification Washing, filtration, distillation Extractive workup, column chromatography
Application scope Industrial production of di-(2-ethylhexyl) phosphoric esters Synthesis of mixed phosphonates and phosphinates

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) octylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed as a ligand in coordination chemistry .

Biology: In biological research, this compound is used as a model compound to study the behavior of phosphonates in biological systems. It is also investigated for its potential as a biomimetic agent .

Medicine: It is also explored for its role in the development of novel therapeutic agents .

Industry: In the industrial sector, this compound is used as a plasticizer, flame retardant, and extraction agent. Its unique chemical properties make it suitable for use in the production of high-performance materials .

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) octylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can modulate the activity of enzymes involved in lipid metabolism, thereby affecting cellular processes .

Comparison with Similar Compounds

The following analysis compares bis(2-ethylhexyl) octylphosphonate with structurally and functionally related organophosphorus compounds and esters.

Structural Analogues: Phosphonates and Phosphates
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Applications
This compound C₂₄H₅₁O₃P 414.64 Phosphonate (P–C bond) One-pot reaction with dioctylzinc Metal extraction, polymer stabilizers
Bis(2-ethylhexyl) methylphosphonate C₁₇H₃₇O₃P 320.45 Phosphonate (P–CH₃) Alkylation of methylphosphonyl dichloride Lubricant additives
Bis(2-ethylhexyl) phosphate C₁₆H₃₅O₄P 322.43 Phosphate (P–O–C bonds) Esterification of phosphoric acid Metal ion extraction (e.g., uranium)

Key Differences :

  • Stability : Phosphonates (P–C bond) exhibit greater hydrolytic stability compared to phosphates (P–O–C bonds), which are prone to acid-catalyzed degradation .
  • Acidity : Bis(2-ethylhexyl) phosphate (pKa ~2.5) is more acidic than this compound (pKa ~4.5), influencing their metal-ion selectivity in extraction processes .
  • Lipophilicity: The octyl group in this compound enhances its solubility in nonpolar solvents compared to methylphosphonate analogues .
Functional Analogues: Phthalate Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Environmental Concerns
This compound C₂₄H₅₁O₃P 414.64 Phosphonate Polymer stabilization Low bioaccumulation potential
Bis(2-ethylhexyl) terephthalate C₂₄H₃₈O₄ 390.56 Phthalate ester Plasticizer for PVC Endocrine disruption risks
Bis(2-n-butoxyethyl) phthalate C₂₀H₃₀O₆ 366.45 Phthalate ester Flexible plastics Persistent in aquatic systems

Key Differences :

  • Chemical Functionality : Phosphonates lack the ester carbonyl group present in phthalates, reducing their susceptibility to enzymatic degradation .
  • Toxicity : Phthalates like bis(2-ethylhexyl) terephthalate are linked to endocrine disruption, whereas phosphonates show lower acute toxicity in ecotoxicological studies .
Physicochemical Properties
Property This compound Bis(2-ethylhexyl) phosphate Bis(2-ethylhexyl) terephthalate
Boiling Point (°C) >300 (decomposes) 290 384
Water Solubility (mg/L) <0.1 0.05 0.003
Log P (Octanol-Water) 8.2 7.5 9.1

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